molecular formula C12H21NO4 B6152388 rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans CAS No. 2760488-73-9

rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans

Cat. No. B6152388
CAS RN: 2760488-73-9
M. Wt: 243.3
InChI Key:
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Description

Rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3. The purity is usually 95.
BenchChem offers high-quality rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans involves the protection of the amine group, followed by the introduction of the carboxylic acid group and the deprotection of the amine group. The stereochemistry of the piperidine ring is achieved through the use of chiral starting materials and reagents.", "Starting Materials": [ "5-methylpiperidine", "tert-butyl chloroformate", "triethylamine", "methanol", "sodium hydroxide", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group: 5-methylpiperidine is treated with tert-butyl chloroformate and triethylamine in methanol to form the tert-butoxycarbonyl (Boc) protected amine.", "Introduction of the carboxylic acid group: The Boc-protected amine is then treated with acetic anhydride and acetic acid to form the corresponding N-acetyl derivative. This is followed by treatment with hydrochloric acid to remove the Boc protecting group and form the free amine.", "Stereochemistry control: The free amine is then treated with (R)-2-chloropropionic acid in the presence of triethylamine to form the desired trans isomer of the piperidine ring.", "Final deprotection: The resulting trans-piperidine derivative is then treated with sodium bicarbonate and acetic acid to form the final product, rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans." ] }

CAS RN

2760488-73-9

Product Name

rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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